

Fumagillin-105: An In-Depth Technical Guide to an Autophagy-Targeting Chimera (AUTOTAC)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets. The AUTOphagy-TArgeting Chimera (AUTOTAC) platform represents a novel strategy within this field, harnessing the cell's own autophagy machinery to eliminate proteins of interest. This technical guide provides a comprehensive overview of Fumagillin-105, a first-in-class AUTOTAC designed to degrade Methionine Aminopeptidase 2 (MetAP2), a protein implicated in angiogenesis and tumor progression. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the application of AUTOTAC technology.

Introduction to Fumagillin-105 and the AUTOTAC Platform

The AUTOTAC platform utilizes bifunctional molecules that simultaneously bind to a target protein and the autophagy receptor p62/SQSTM1.[1] This targeted engagement initiates the sequestration and subsequent degradation of the target protein via the autophagy-lysosome system.[1][2] This process is distinct from other targeted protein degradation technologies, such as PROTACs (Proteolysis-Targeting Chimeras), which primarily utilize the ubiquitin-



proteasome system. A key advantage of the AUTOTAC platform is its ability to degrade not only monomeric proteins but also protein aggregates that are often resistant to proteasomal degradation.[3]

Fumagillin-105 is a pioneering AUTOTAC that consists of three key components: a ligand that binds to the target protein MetAP2, a linker, and a ligand that specifically engages the ZZ domain of the p62 autophagy receptor.[4] By hijacking the p62-mediated autophagy pathway, Fumagillin-105 facilitates the degradation of MetAP2 in a ubiquitination-independent manner.[4] This targeted degradation of MetAP2 has been shown to inhibit tumor cell migration and induce programmed cell death, highlighting the therapeutic potential of Fumagillin-105 in oncology.[4]

Quantitative Data Summary

The efficacy of Fumagillin-105 in degrading MetAP2 and its downstream functional effects have been quantified in various cell lines. The following tables summarize the key quantitative data.

Parameter	Cell Line	Value	Reference
DC50	HEK293	~0.7 μM	[4]
U87-MG	~500 nM	[4]	
D _{max} (24h)	HEK293	~1-10 μM	[4]

- DC₅₀ (Degradation Concentration 50%): The concentration of Fumagillin-105 required to degrade 50% of the target protein (MetAP2) after a specified time.
- D_{max} (Maximum Degradation): The maximum percentage of target protein degradation achieved with Fumagillin-105.

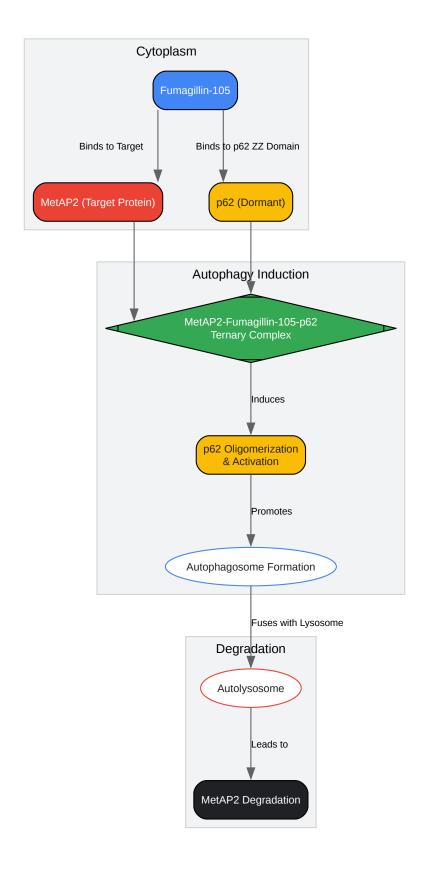


Functional Assay	Cell Line	Fumagillin-105 Concentration	Effect	Reference
Cell Migration Inhibition	U87-MG	5 μΜ	Inhibition of cell migration	[4]
Programmed Cell Death	HeLa	1 μM (48h)	Increase in sub- G1 phase cell population	[4]

Mechanism of Action: Signaling Pathway

Fumagillin-105-mediated degradation of MetAP2 is initiated by the formation of a ternary complex between Fumagillin-105, MetAP2, and the p62 autophagy receptor. The AUTOTAC molecule binds to the ZZ domain of p62, inducing a conformational change that promotes p62 self-oligomerization. This oligomerization is a critical step in the activation of selective autophagy. The resulting MetAP2-Fumagillin-105-p62 complex is then sequestered into autophagosomes, which subsequently fuse with lysosomes for the degradation of the cargo.





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Fumagillin-105 Mechanism of Action



Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize Fumagillin-105.

Western Blot for MetAP2 Degradation

Objective: To quantify the degradation of MetAP2 in cells treated with Fumagillin-105.

Materials:

- HEK293 or U87-MG cells
- Fumagillin-105
- · Complete culture medium
- PBS (Phosphate-Buffered Saline)
- RIPA lysis buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: anti-MetAP2
- Primary antibody: anti-GAPDH or anti-β-actin (loading control)
- HRP-conjugated secondary antibody
- ECL chemiluminescence substrate



Chemiluminescence imaging system

Procedure:

- Cell Seeding and Treatment: Seed HEK293 or U87-MG cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Fumagillin-105 (e.g., 0-10 μM) for 24 hours.
- Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.
- SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-MetAP2 antibody and the loading control antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities to determine the percentage of MetAP2 degradation relative to the loading control.

Transwell Migration Assay

Objective: To assess the effect of Fumagillin-105 on the migration of U87-MG glioblastoma cells.



Materials:

- U87-MG cells
- Fumagillin-105 (5 μM)
- Transwell inserts (8 μm pore size)
- · 24-well plates
- Serum-free medium
- Complete medium (with FBS as a chemoattractant)
- Cotton swabs
- Fixation solution (e.g., 4% paraformaldehyde)
- Staining solution (e.g., 0.1% crystal violet)
- Microscope

Procedure:

- Cell Preparation: Culture U87-MG cells and serum-starve them overnight before the assay.
- Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add complete medium (containing FBS) to the lower chamber.
- Cell Seeding: Resuspend the serum-starved U87-MG cells in serum-free medium and seed them into the upper chamber of the Transwell inserts. Include a treatment group with 5 μ M Fumagillin-105 in the upper chamber.
- Incubation: Incubate the plate for 24 hours to allow for cell migration.
- Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.



- Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution, and then stain them with crystal violet.
- Imaging and Quantification: Wash the inserts, allow them to dry, and then image the stained cells using a microscope. Count the number of migrated cells in several random fields to quantify cell migration.

Programmed Cell Death Analysis (Sub-G1 Flow Cytometry)

Objective: To determine if Fumagillin-105 induces programmed cell death in HeLa cells by analyzing the sub-G1 cell population.

Materials:

- HeLa cells
- Fumagillin-105 (1 μM)
- · Complete culture medium
- PBS
- 70% cold ethanol
- Propidium Iodide (PI) staining solution containing RNase A
- Flow cytometer

Procedure:

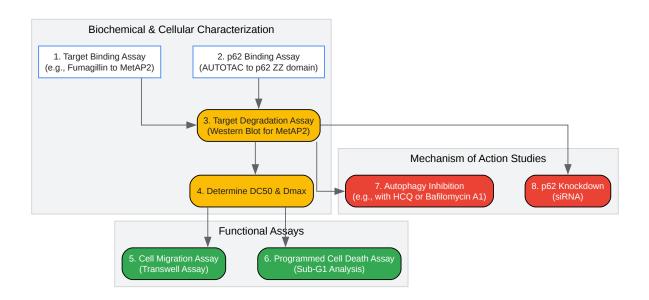
- Cell Seeding and Treatment: Seed HeLa cells and treat them with 1 μ M Fumagillin-105 for 48 hours.
- Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
- Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.



- Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
- Flow Cytometry Analysis: Incubate the cells in the dark for 15-30 minutes at room temperature. Analyze the samples using a flow cytometer to measure the DNA content.
- Data Analysis: Gate on the cell population to exclude debris and aggregates. The sub-G1
 peak, which represents cells with fragmented DNA (a hallmark of apoptosis), is quantified to
 determine the percentage of apoptotic cells.

Experimental and Logical Workflows

The characterization of an AUTOTAC like Fumagillin-105 follows a logical progression from demonstrating target engagement and degradation to assessing its functional consequences in cellular models.



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Experimental Workflow for Fumagillin-105 Characterization

Conclusion

Fumagillin-105 serves as a powerful tool and a promising therapeutic lead, demonstrating the potential of the AUTOTAC platform for targeted protein degradation. Its ability to induce the degradation of MetAP2 through the p62-mediated autophagy pathway offers a novel approach to inhibit cancer cell migration and promote apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers to further explore the biology of Fumagillin-105 and to develop new AUTOTACs for other challenging disease targets. As our understanding of the autophagy-lysosome system deepens, the AUTOTAC technology is poised to become a significant modality in the expanding landscape of targeted therapeutics.

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